
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride
Overview
Description
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride, also known as CNPIM, is a chemical compound with various scientific research applications. It is a heterocyclic compound that contains both imidazole and nitro groups, making it a potential candidate for medicinal chemistry research. In
Mechanism of Action
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride exerts its biological effects through multiple mechanisms. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride also inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. Additionally, 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its potential antioxidant activity. 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride also increases the levels of glutathione, an important antioxidant molecule. Furthermore, 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines, indicating its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has a wide range of biological activities, making it a potential candidate for various research studies. However, 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride also has limitations. It is relatively unstable and sensitive to light and heat, which can affect its biological activity. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research of 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride. One potential direction is the investigation of its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand its mechanism of action and its potential for drug development. Furthermore, research can be conducted to optimize its synthesis method and improve its stability. Overall, 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has a wide range of potential applications in medicinal chemistry and warrants further investigation.
Scientific Research Applications
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic effects. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. 2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole hydrochloride has also been investigated for its role in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-chloro-5-nitrophenyl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2.ClH/c10-7-3-6(9-11-1-2-12-9)4-8(5-7)13(14)15;/h3-5H,1-2H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCZULZPWKBRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC(=C2)Cl)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



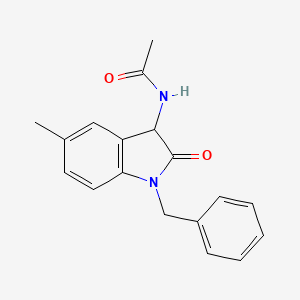
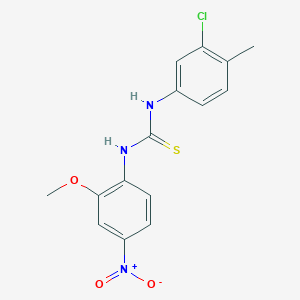
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4129502.png)
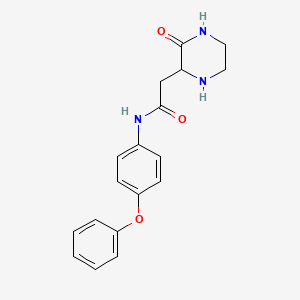
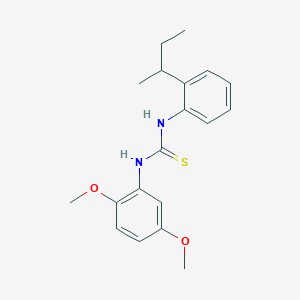
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4129516.png)
![1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4129525.png)
![3-(3-bromophenyl)-5-ethyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4129530.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4129536.png)
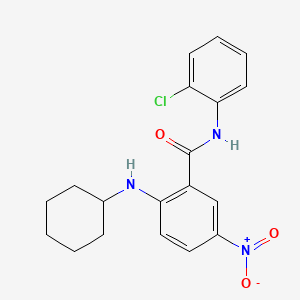

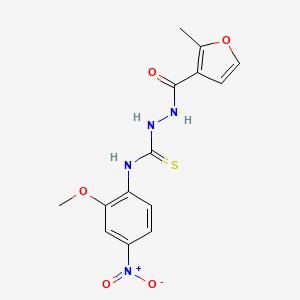
![dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate](/img/structure/B4129582.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129587.png)